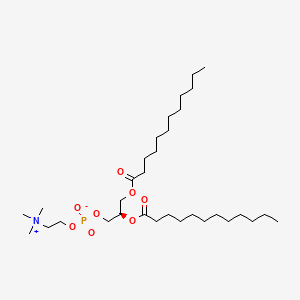

1,2-Dilauroyl-sn-glycero-3-phosphocholine

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of DLPC and similar phospholipids often involves combining enzymatic and chemical methods. Starting materials such as regioisomerically pure diacylglycerols obtained through lipase-catalyzed reactions are further modified to introduce the phosphocholine headgroup. One method describes the acylation of sn-glycero-3-phosphorylcholine in the presence of sodium methylsulfinylmethide to produce unsaturated phosphatidylcholines, including DLPC, under mild conditions without requiring a large excess of the fatty acid acylating reagent (Warner & Benson, 1977).

Molecular Structure Analysis

The molecular structure of DLPC has been characterized through various spectroscopic methods, including Fourier transform infrared spectroscopy (FTIR) and nuclear magnetic resonance (NMR). These studies reveal the phase behavior of DLPC in different conditions, demonstrating the transitions between gel and liquid-crystalline phases and the effects of temperature on these phases. The detailed packing of hydrocarbon chains and the orientation of the phosphocholine headgroup significantly influence the physical properties of DLPC bilayers (Dluhy, Chowdhry, & Cameron, 1985).

Chemical Reactions and Properties

DLPC undergoes various chemical reactions depending on the environmental conditions and the presence of enzymes. For example, phospholipase A2 selectively hydrolyzes the sn-2 acyl chain of DLPC, demonstrating the enzyme's specificity towards certain phospholipid structures. The chemical reactivity of DLPC under different conditions provides insights into the metabolic pathways and the biological roles of phospholipids in living organisms.

Physical Properties Analysis

The physical properties of DLPC, including phase behavior, transition temperatures, and hydration levels, are crucial for understanding the structural and functional roles of phospholipid bilayers in cell membranes. Calorimetric and spectroscopic studies show that DLPC exhibits distinct heat capacity maxima and phase transitions depending on the thermal history and hydration level of the sample. These properties are important for the stability and dynamics of lipid bilayers and vesicles formed from DLPC (Morrow & Davis, 1987).

Wissenschaftliche Forschungsanwendungen

Molecular Dynamics Simulations of Phospholipid Bilayers : DLPC has been used in molecular dynamics simulations to study the structure and hydration of lipid bilayers. The simulations with DLPC and other phospholipids closely match experimental findings, especially in understanding the primary hydration shell's structure (Poger & Mark, 2010).

Influence on Mixing Behavior of Phospholipids : Research on DLPC's influence on the mixing behavior of other phospholipids in fluid bilayers has been conducted. It shows that DLPC has a strong demixing effect in certain conditions, impacting the nearest-neighbor recognition and mixing behavior of phospholipids (Shibakami et al., 1997).

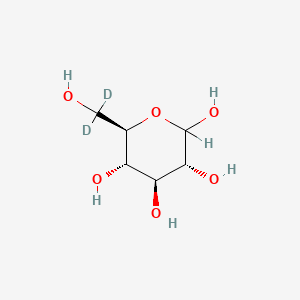

Interaction with Trehalose in Dried Lipid Mixtures : Studies have explored how trehalose affects the phase separation of air-dried DLPC and other lipid mixtures. It suggests that trehalose has a fluidizing effect on DLPC during drying, with implications for understanding the protective effect of trehalose on dry membranes (Ricker et al., 2003).

Phase Behavior Studies : Research has been done on the phase behavior of DLPC/water systems using various methods like calorimetry and nuclear magnetic resonance. This study helps in understanding the thermal behavior and structural reorganization of DLPC in different conditions (Morrow & Davis, 1987).

Bilayer Domain Formation : DLPC has been studied for its role in forming symmetric and asymmetric lipid bilayer domains. Such research is crucial for understanding the spontaneous formation of lipid rafts and asymmetric bilayers in cell membranes (Ritter et al., 2013).

Nanoscale Morphology in Mixed Phospholipid Monolayers : The morphology of mixed monolayers of DLPC with other phospholipids has been investigated using techniques like Atomic Force Microscopy. This research helps in understanding the phase separation and mechanical properties of lipid mixtures (Moraille & Badia, 2002).

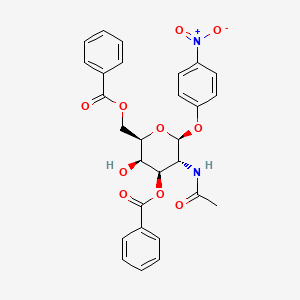

Enzymatic Phospholipid Modification : DLPC has been used as a substrate in studies involving enzymatic modification, such as transphosphatidylation and acidolysis. This research has applications in understanding and developing methods for phospholipid modification (Wongsakul et al., 2004).

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

[(2R)-2,3-di(dodecanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H64NO8P/c1-6-8-10-12-14-16-18-20-22-24-31(34)38-28-30(29-40-42(36,37)39-27-26-33(3,4)5)41-32(35)25-23-21-19-17-15-13-11-9-7-2/h30H,6-29H2,1-5H3/t30-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJFVSSZAOYLHEE-SSEXGKCCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H64NO8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10904060 | |

| Record name | Dilauroyl phosphatidylcholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10904060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

621.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2-Dilauroyl-sn-glycero-3-phosphocholine | |

CAS RN |

18194-25-7 | |

| Record name | 1,2-Dilauroyl-sn-glycero-3-phosphocholine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18194-25-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-alpha-Dilauroyl-sn-glycero-3-phosphocholine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018194257 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dilauroyl phosphatidylcholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10904060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-(7-lauroyl-4-oxido-10-oxo-3,5,9-trioxa-4-phosphahenicosyl)trimethylammonium 4-oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.246 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2-DILAUROYL-SN-GLYCERO-3-PHOSPHOCHOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/31NE1DVE91 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Threonine, L-, [3H(G)]](/img/structure/B1147157.png)